Cas no 65841-11-4 (Methyl 3-chloro-5-cyano-4-methoxybenzoate)
Methyl 3-chloro-5-cyano-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-chloro-5-cyano-4-methoxybenzoate
- Methyl3-chloro-5-cyano-4-methoxybenzoate
- SCHEMBL10322733
- CCRJCQCBZLEJRF-UHFFFAOYSA-N
- 65841-11-4
-
- Inchi: 1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3
- InChI Key: CCRJCQCBZLEJRF-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)OC)=CC(C#N)=C1OC
Computed Properties
- Exact Mass: 225.0192708g/mol
- Monoisotopic Mass: 225.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 59.3Ų
Methyl 3-chloro-5-cyano-4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010159-250mg |
Methyl 3-chloro-5-cyano-4-methoxybenzoate |
65841-11-4 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A015010159-500mg |
Methyl 3-chloro-5-cyano-4-methoxybenzoate |
65841-11-4 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A015010159-1g |
Methyl 3-chloro-5-cyano-4-methoxybenzoate |
65841-11-4 | 97% | 1g |
$1460.20 | 2023-09-01 | |
| Chemenu | CM153544-1g |
methyl 3-chloro-5-cyano-4-methoxybenzoate |
65841-11-4 | 95% | 1g |
$720 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740117-1g |
Methyl 3-chloro-5-cyano-4-methoxybenzoate |
65841-11-4 | 98% | 1g |
¥6447.00 | 2024-05-05 | |
| Crysdot LLC | CD12045843-1g |
Methyl 3-chloro-5-cyano-4-methoxybenzoate |
65841-11-4 | 95+% | 1g |
$762 | 2024-07-24 |
Methyl 3-chloro-5-cyano-4-methoxybenzoate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Methyl 3-chloro-5-cyano-4-methoxybenzoate
Methyl 3-chloro-5-cyano-4-methoxybenzoate (CAS No. 65841-11-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-chloro-5-cyano-4-methoxybenzoate (CAS No. 65841-11-4) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, serves as a crucial intermediate in the development of various therapeutic agents. Its molecular structure, incorporating both chloro and cyano functional groups, along with a methoxy substituent, makes it particularly valuable for constructing complex pharmacophores.
The significance of Methyl 3-chloro-5-cyano-4-methoxybenzoate in modern drug discovery cannot be overstated. Its chemical properties enable it to participate in a wide range of synthetic transformations, making it an indispensable tool for medicinal chemists. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in the construction of heterocyclic frameworks that are prevalent in many bioactive molecules.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The demand for efficient and scalable synthetic routes has driven the exploration of intermediates like Methyl 3-chloro-5-cyano-4-methoxybenzoate. For instance, studies have demonstrated its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The ability to modify its structure allows for fine-tuning of biological activity, making it a preferred choice for drug designers.
The incorporation of the cyano group into the benzoate backbone imparts unique reactivity that is exploited in various synthetic strategies. This feature is particularly useful in cross-coupling reactions, where it can serve as a precursor for introducing aryl or heteroaryl groups into more complex molecules. Additionally, the methoxy substituent enhances solubility and metabolic stability, which are essential factors in drug development. These attributes have made Methyl 3-chloro-5-cyano-4-methoxybenzoate a cornerstone in the synthesis of next-generation therapeutics.
Recent publications have highlighted its application in the development of antiviral agents. The structural motif present in Methyl 3-chloro-5-cyano-4-methoxybenzoate has been shown to mimic natural product scaffolds that exhibit potent antiviral activity. By leveraging this intermediate, researchers have been able to design molecules that disrupt viral replication cycles effectively. Such findings underscore the importance of this compound in addressing emerging infectious diseases.
The role of Methyl 3-chloro-5-cyano-4-methoxybenzoate extends beyond its use as a synthetic building block; it also plays a pivotal role in green chemistry initiatives. The development of sustainable synthetic routes has become a priority in the pharmaceutical industry, and this compound exemplifies how traditional intermediates can be integrated into environmentally friendly processes. For example, recent innovations have focused on reducing waste and minimizing hazardous byproducts through catalytic methods that utilize Methyl 3-chloro-5-cyano-4-methoxybenzoate.
In conclusion, Methyl 3-chloro-5-cyano-4-methoxybenzoate (CAS No. 65841-11-4) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable intermediate for developing novel therapeutic agents across various therapeutic areas. As research continues to evolve, the utility of this compound is expected to expand further, solidifying its position as a cornerstone in modern drug discovery and development.
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